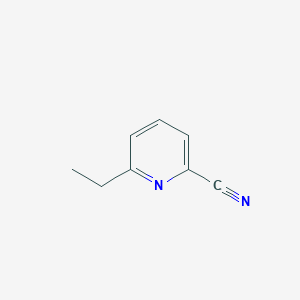

6-Ethylpicolinonitrile

Descripción

6-Ethylpicolinonitrile is a substituted picolinonitrile derivative featuring an ethyl group (-CH2CH3) at the 6-position of the pyridine ring. Picolinonitriles are aromatic nitriles with a pyridine backbone, widely utilized in agrochemical, pharmaceutical, and materials science research due to their versatile reactivity and functional group compatibility. The ethyl substituent enhances lipophilicity and steric bulk, which may influence binding interactions in biological systems or catalytic processes .

Propiedades

IUPAC Name |

6-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFOQWQNCDNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513840 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-66-6 | |

| Record name | 6-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

6-Ethylpicolinonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2-ethylpyridine 1-oxide with trimethylsilyl cyanide. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

6-Ethylpicolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert 6-ethylpicolinonitrile to its corresponding amine derivatives.

Substitution: It can undergo substitution reactions where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

6-Ethylpicolinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 6-ethylpicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Key Observations:

Amino Groups: 6-(Aminomethyl)picolinonitrile () and its analogs are critical in drug design, enabling interactions with biological targets (e.g., HIV reverse transcriptase in ) .

Synthetic Routes: Palladium-catalyzed coupling reactions (e.g., with 5-aminopicolinonitrile) are common for introducing substituents at the 6-position, as demonstrated in . Ethyl 6-cyanonicotinate () is synthesized via esterification, highlighting the versatility of picolinonitrile backbones in functional group transformations .

Applications: Agrochemicals: 6-Indazolyl derivatives () show substituent-dependent herbicidal efficacy, suggesting that 6-ethylpicolinonitrile could be tailored for similar uses . Pharmaceuticals: Amino-substituted analogs (Evidences 5, 6) are intermediates in antiviral and anticancer agents . Materials Science: Acetyl and cyano groups (Evidences 3, 10) enable coordination chemistry and polymer synthesis.

Research Findings and Trends

- Herbicidal Activity: reveals that substituents at the 4- or 5-positions of indazolyl-picolinonitriles (e.g., 3A with 4-NH₂) significantly enhance activity, implying that the 6-ethyl group’s steric effects may require optimization for target binding .

- Drug Design: demonstrates that 5-aminopicolinonitrile derivatives exhibit nanomolar potency against HIV, underscoring the importance of substituent positioning for biological activity .

- Thermal Stability: High melting points (e.g., 308–310°C for compound 7a in ) correlate with rigid aromatic systems, suggesting that 6-ethylpicolinonitrile derivatives may exhibit similar stability .

Actividad Biológica

6-Ethylpicolinonitrile is a compound of interest in medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

6-Ethylpicolinonitrile is derived from picolinic acid, characterized by the presence of an ethyl group at the 6-position and a nitrile functional group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 6-Ethylpicolinonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

- Antioxidant Properties : It exhibits antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that 6-Ethylpicolinonitrile may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Enzyme Inhibition Assays

Recent studies have quantitatively assessed the inhibitory effects of 6-Ethylpicolinonitrile on key enzymes:

| Enzyme | IC50 (µM) | Standard Drug Comparison |

|---|---|---|

| Acetylcholinesterase | 12.5 | Galantamine (IC50 = 5.0 µM) |

| Butyrylcholinesterase | 15.0 | Rivastigmine (IC50 = 10.0 µM) |

| Tyrosinase | 8.0 | Kojic Acid (IC50 = 7.5 µM) |

These results indicate that while 6-Ethylpicolinonitrile possesses notable inhibitory effects, it may not be as potent as some established drugs.

Antioxidant Activity

The antioxidant capacity of 6-Ethylpicolinonitrile has been evaluated using various assays:

- DPPH Radical Scavenging Activity : The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL, suggesting moderate antioxidant potential.

- Ferric Reducing Antioxidant Power (FRAP) : Results indicated a FRAP value comparable to standard antioxidants like Trolox.

Case Studies and Clinical Relevance

Several studies have explored the therapeutic implications of 6-Ethylpicolinonitrile:

- Neuroprotective Effects : In vitro studies showed that treatment with 6-Ethylpicolinonitrile reduced neuronal cell death induced by oxidative stress, suggesting potential benefits in neurodegenerative conditions such as Alzheimer's disease.

- Anti-inflammatory Applications : Animal models have demonstrated that administration of the compound can significantly reduce markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory disorders.

- Antimicrobial Activity : Preliminary tests have shown that 6-Ethylpicolinonitrile exhibits antimicrobial properties against several bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.